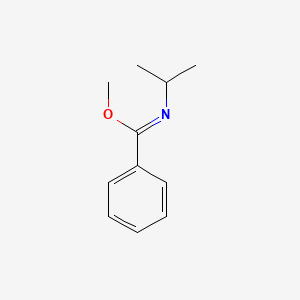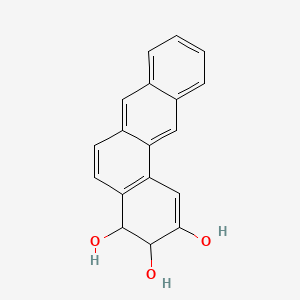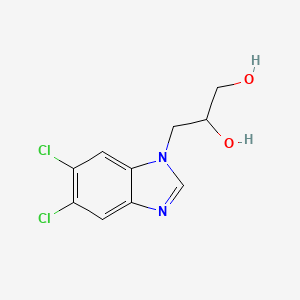
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications. The presence of the benzimidazole nucleus in this compound allows it to interact easily with biopolymers in living systems, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol typically involves the condensation of substituted ortho-phenylenediamines with aldehydes or carboxylic acids. Common methods include the use of oxidizing agents or metal triflates such as scandium triflate or ytterbium triflate . Other catalysts like sulfamic acid, hydrogen peroxide-hydrochloric acid, and ferric bromide are also employed .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using efficient catalytic systems. Methods such as the Debus-Radziszewski synthesis and Wallach synthesis are commonly used. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. For instance, it can bind to DNA grooves and mediate DNA cleavage through peroxide mechanisms . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloro-1H-benzimidazole: Shares the benzimidazole core but lacks the propane-1,2-diol moiety.
1H-benzimidazole-2-yl hydrazones: Known for their antiparasitic and antioxidant activities.
Thiophene and triazole derivatives of benzimidazole: Exhibits urease inhibitory activity.
Uniqueness
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dichloro substitution enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
84227-82-7 |
|---|---|
Formule moléculaire |
C10H10Cl2N2O2 |
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
3-(5,6-dichlorobenzimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-1-9-10(2-8(7)12)14(5-13-9)3-6(16)4-15/h1-2,5-6,15-16H,3-4H2 |
Clé InChI |
WLABLPKGFGKRMB-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


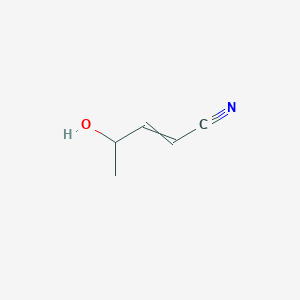

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)

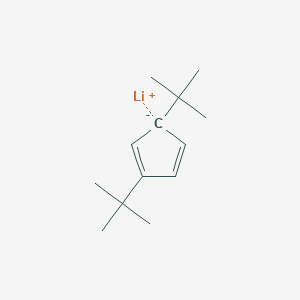
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
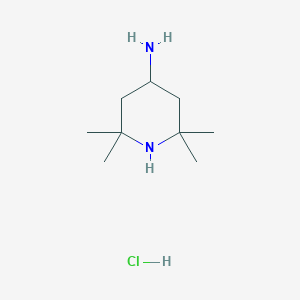
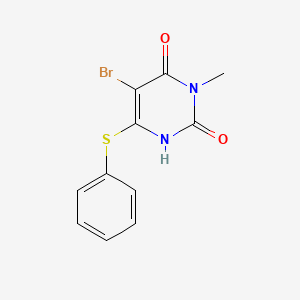

![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)

